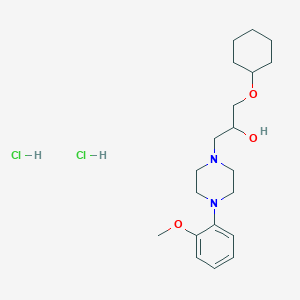
1-(Cyclohexyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclohexyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C20H34Cl2N2O3 and its molecular weight is 421.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(Cyclohexyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its potential as a pharmaceutical agent.
Chemical Structure and Properties
The compound's chemical formula is C22H32N2O3, with a molecular weight of approximately 372.501 g/mol. The structure features a cyclohexyl group, a methoxyphenyl moiety, and a piperazine ring, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H32N2O3 |
| Molecular Weight | 372.501 g/mol |
| LogP | 1.33 |
| Polar Surface Area | 44 Å |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties. A study evaluated its efficacy against HIV-1 using MT-4 cells, demonstrating notable cytotoxicity and inhibition of viral replication. The compound's mechanism appears to involve interference with viral entry or replication processes.
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their anxiolytic and antidepressant properties. In vitro studies have shown that derivatives of piperazine can modulate serotonin receptors, which are crucial in mood regulation.
Case Studies and Research Findings
- Cytotoxicity Assay : In a cytotoxicity assay conducted on various cancer cell lines, the compound displayed selective toxicity towards certain cancer types while being less harmful to normal cells. This selectivity is promising for developing targeted cancer therapies.
- Mechanistic Studies : Further studies have investigated the compound's interaction with specific cellular pathways involved in apoptosis and cell cycle regulation, revealing that it may induce apoptosis in cancer cells through caspase activation.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a candidate for oral administration.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antiviral | Significant inhibition of HIV-1 |
| Cytotoxicity | Selective toxicity in cancer cell lines |
| Neuropharmacological | Potential modulation of serotonin receptors |
特性
IUPAC Name |
1-cyclohexyloxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3.2ClH/c1-24-20-10-6-5-9-19(20)22-13-11-21(12-14-22)15-17(23)16-25-18-7-3-2-4-8-18;;/h5-6,9-10,17-18,23H,2-4,7-8,11-16H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDQPKMCQJGAMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3CCCCC3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














